Regioisomeric Bromine Positioning in Halogenated Carbothioamides Dictates Cross-Coupling Site Selectivity
2-Bromo-5-fluorobenzene-1-carbothioamide possesses bromine exclusively at the ortho (2-) position relative to the carbothioamide group, while fluorine occupies the meta (5-) position . In contrast, the regioisomer 5-bromo-2-fluorobenzene-1-carbothioamide reverses this pattern, placing bromine at the meta position and fluorine at the ortho position, thereby relocating the primary site for nucleophilic substitution and cross-coupling reactions . In palladium-catalyzed coupling reactions, the ortho-bromine in the target compound provides a geometrically constrained site for oxidative addition with defined regiochemistry .
| Evidence Dimension | Regiochemistry of halogen substitution (bromine position relative to carbothioamide) |
|---|---|
| Target Compound Data | Bromine at ortho (2-) position; fluorine at meta (5-) position |
| Comparator Or Baseline | 5-Bromo-2-fluorobenzene-1-carbothioamide: Bromine at meta (5-) position; fluorine at ortho (2-) position |
| Quantified Difference | Qualitative difference in substitution pattern and consequent coupling site |
| Conditions | Structural comparison based on molecular connectivity (CAS registry data) |
Why This Matters
The ortho-bromine position enables distinct steric and electronic control in cross-coupling reactions, making the compound a defined synthetic handle for constructing ortho-substituted biaryl or heteroaryl systems where precise regiochemistry is required.
